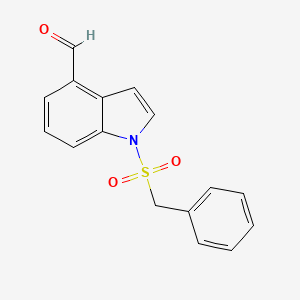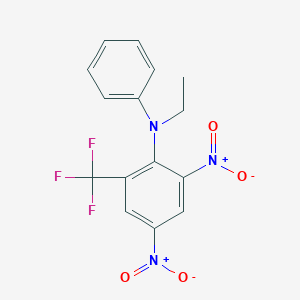
1,1-Dichloro-5-propoxypent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-5-propoxypent-1-ene is an organic compound characterized by the presence of two chlorine atoms and a propoxy group attached to a pentene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5-propoxypent-1-ene typically involves the chlorination of 5-propoxypent-1-ene. This can be achieved through the reaction of 5-propoxypent-1-ene with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of 5-propoxypent-1-ene and chlorine gas into a reactor, where the reaction is catalyzed and maintained under optimal conditions to ensure high yield and purity of the product. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,1-Dichloro-5-propoxypent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 1,1-dichloro-5-propoxypentane.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 1,1-Dichloro-5-propoxypentane.
Substitution: Alcohols or ethers.
科学研究应用
1,1-Dichloro-5-propoxypent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the medicinal properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of 1,1-Dichloro-5-propoxypent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of carboxylic acids or ketones.
相似化合物的比较
Similar Compounds
1,1-Dichloro-5-methoxypent-1-ene: Similar structure but with a methoxy group instead of a propoxy group.
1,1-Dichloro-5-ethoxypent-1-ene: Similar structure but with an ethoxy group instead of a propoxy group.
1,1-Dichloro-5-butoxypent-1-ene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
1,1-Dichloro-5-propoxypent-1-ene is unique due to the presence of the propoxy group, which imparts specific chemical properties and reactivity. The length and branching of the alkoxy group can influence the compound’s solubility, boiling point, and reactivity, making it distinct from its analogs with different alkoxy groups.
属性
CAS 编号 |
88470-13-7 |
|---|---|
分子式 |
C8H14Cl2O |
分子量 |
197.10 g/mol |
IUPAC 名称 |
1,1-dichloro-5-propoxypent-1-ene |
InChI |
InChI=1S/C8H14Cl2O/c1-2-6-11-7-4-3-5-8(9)10/h5H,2-4,6-7H2,1H3 |
InChI 键 |
SNYVEFUJXCWSRU-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCCC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


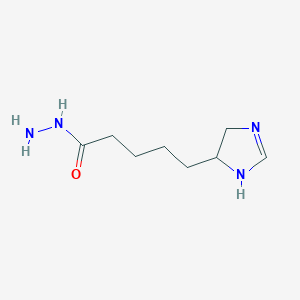

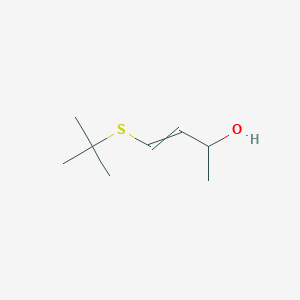

![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

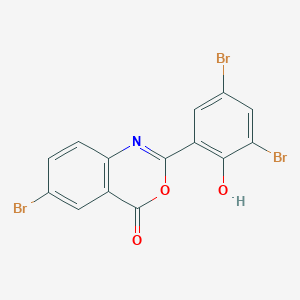
![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
